molecular formula C15H16N2OS B2932501 1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-53-8

1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2932501
CAS RN: 920158-53-8
M. Wt: 272.37
InChI Key: FOIWCBKQMSHOOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and reactivity are crucial for understanding how a compound behaves under different conditions. The compound “Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate” which might be related, is described as a yellow solid with a melting point of 210–211 °C .

Scientific Research Applications

Neuroprotective Agents

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical area of research, particularly for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The derivatives of this compound have shown promise in protecting neuronal cells from damage and death, which could be pivotal in slowing the progression of neurological disorders.

Anti-neuroinflammatory Agents

In addition to neuroprotection, the compound’s derivatives have been studied for their anti-neuroinflammatory properties . Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. By reducing inflammation, these compounds could offer therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Antiproliferative Activity in Cancer

Certain derivatives of the compound have shown potent antiproliferative activity in cancer cell lines, particularly in mantle cell lymphoma (MCL) . By inhibiting the proliferation of cancer cells, these compounds could serve as a basis for developing new anticancer medications.

BTK Inhibitors for B-cell Malignancies

The compound’s derivatives have been explored as reversible Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a key component in the signaling pathways of B-cells, and its inhibition can be valuable in treating B-cell malignancies such as chronic lymphocytic leukemia and Waldenstrom’s macroglobulinemia.

Anti-fibrotic Activities

Research has indicated that pyrimidine derivatives, which include the compound , may possess anti-fibrotic activities . Fibrosis can lead to severe organ damage, and anti-fibrotic agents are crucial in treating diseases like pulmonary fibrosis and liver cirrhosis.

Synthetic Strategies in Medicinal Chemistry

The compound is also significant in the context of synthetic strategies in medicinal chemistry . Its synthesis and the methods to assemble its pyrazolopyridine system have been extensively studied, which is essential for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved data .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-17-13-4-2-3-12(13)14(19)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIWCBKQMSHOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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